molecular formula C17H19N3O2 B7646276 4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide

4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide

Cat. No. B7646276
M. Wt: 297.35 g/mol
InChI Key: XNIZJXFVFCWZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN is a member of the benzamide family and has a molecular formula of C17H20N4O2. In

Scientific Research Applications

4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, drug development, and photodynamic therapy. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells. In drug development, this compound has been explored as a potential lead compound for the development of novel anticancer drugs.

Mechanism of Action

The mechanism of action of 4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of phosphatidylinositol 3-kinase, a signaling pathway involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the activation of immune cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a lead compound for the development of novel anticancer drugs. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide, including the development of novel anticancer drugs based on this compound, the exploration of its potential as a photosensitizer in photodynamic therapy, and the investigation of its anti-inflammatory effects in the treatment of various inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in vivo.

Synthesis Methods

4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzoyl chloride with N-methylanthranilic acid in the presence of a base such as triethylamine. Other methods include the reaction of N-methylanthranilic acid with 4-dimethylaminobenzoyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.

properties

IUPAC Name

4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-18-16(21)12-4-8-14(9-5-12)19-17(22)13-6-10-15(11-7-13)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIZJXFVFCWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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